Glycine, N-[[3-[[2-(4-chlorophenyl)-5-methyl-4-oxazolyl]methoxy]phenyl]methyl]-N-(methoxycarbonyl)-
Glycine, N-[[3-[[2-(4-chlorophenyl)-5-methyl-4-oxazolyl]methoxy]phenyl]methyl]-N-(methoxycarbonyl)-
BMS-687453 is a potent and selective peroxisome proliferator activated receptor (PPAR) alpha agonist. with an EC(50) of 10 nM for human PPARalpha and approximately 410-fold selectivity vs human PPARgamma in PPAR-GAL4 transactivation assays. BMS-687453 demonstrated an excellent pharmacological and safety profile in preclinical studies and thus was chosen as a development candidate for the treatment of atherosclerosis and dyslipidemia.
Brand Name:
Vulcanchem
CAS No.:
1000998-59-3
VCID:
VC0521703
InChI:
InChI=1S/C22H21ClN2O6/c1-14-19(24-21(31-14)16-6-8-17(23)9-7-16)13-30-18-5-3-4-15(10-18)11-25(12-20(26)27)22(28)29-2/h3-10H,11-13H2,1-2H3,(H,26,27)
SMILES:
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)COC3=CC=CC(=C3)CN(CC(=O)O)C(=O)OC
Molecular Formula:
C22H21ClN2O6
Molecular Weight:
444.9 g/mol
Glycine, N-[[3-[[2-(4-chlorophenyl)-5-methyl-4-oxazolyl]methoxy]phenyl]methyl]-N-(methoxycarbonyl)-
CAS No.: 1000998-59-3
Inhibitors
VCID: VC0521703
Molecular Formula: C22H21ClN2O6
Molecular Weight: 444.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1000998-59-3 |
---|---|
Product Name | Glycine, N-[[3-[[2-(4-chlorophenyl)-5-methyl-4-oxazolyl]methoxy]phenyl]methyl]-N-(methoxycarbonyl)- |
Molecular Formula | C22H21ClN2O6 |
Molecular Weight | 444.9 g/mol |
IUPAC Name | 2-[[3-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy]phenyl]methyl-methoxycarbonylamino]acetic acid |
Standard InChI | InChI=1S/C22H21ClN2O6/c1-14-19(24-21(31-14)16-6-8-17(23)9-7-16)13-30-18-5-3-4-15(10-18)11-25(12-20(26)27)22(28)29-2/h3-10H,11-13H2,1-2H3,(H,26,27) |
Standard InChIKey | UJIBXDMNCMEJAY-UHFFFAOYSA-N |
SMILES | CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)COC3=CC=CC(=C3)CN(CC(=O)O)C(=O)OC |
Canonical SMILES | CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)COC3=CC=CC(=C3)CN(CC(=O)O)C(=O)OC |
Appearance | Solid powder |
Description | BMS-687453 is a potent and selective peroxisome proliferator activated receptor (PPAR) alpha agonist. with an EC(50) of 10 nM for human PPARalpha and approximately 410-fold selectivity vs human PPARgamma in PPAR-GAL4 transactivation assays. BMS-687453 demonstrated an excellent pharmacological and safety profile in preclinical studies and thus was chosen as a development candidate for the treatment of atherosclerosis and dyslipidemia. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid BMS 687453 BMS-687453 BMS687453 |
Reference | 1: Li J, Kennedy LJ, Shi Y, Tao S, Ye XY, Chen SY, Wang Y, Hernández AS, Wang W, 2: Vassallo JD, Janovitz EB, Wescott DM, Chadwick C, Lowe-Krentz LJ, 3: Mukherjee R, Locke KT, Miao B, Meyers D, Monshizadegan H, Zhang R, Search D, |
PubChem Compound | 16725047 |
Last Modified | Nov 11 2021 |
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